6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol
Description
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol is a synthetic polyphenolic compound characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with multiple hydroxyl groups and a 3,4-dihydroxyphenylalkylamine side chain.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C19H23NO4/c1-11(6-12-2-5-16(21)17(22)7-12)20-15-4-3-13-9-18(23)19(24)10-14(13)8-15/h2-5,7-8,11,18-24H,6,9-10H2,1H3 |
InChI Key |
FHFVXMMQJSARHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC2=CC3=C(CC(C(C3)O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxyphenylpropan-2-ylamine with a tetralin derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent extraction and purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, its aromatic rings can participate in π-π interactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Key Observations :
- The tetralin core in the target compound provides rigidity and planar aromaticity distinct from fused benzodioxocins or benzodioxanes in analogs.
Key Observations :
- Enzymatic methods (e.g., laccase-mediated dimerization ) are scalable for benzodioxanes but require optimization for tetralin systems.
Spectroscopic Data (NMR)
Key Observations :
- The target compound’s 1H-NMR would differ significantly from benzodioxocins due to the absence of fused oxygen heterocycles.
- Catechol protons (δ 6.6–6.8) and secondary amine protons (δ 1.5–2.5) are anticipated but require experimental validation.
Pharmacological Potential (Inferred)
While direct studies on the target compound are lacking, analogs suggest:
- Antioxidant Activity : Catechol groups enable radical scavenging, as seen in benzodioxocins .
- Enzyme Inhibition: Benzodioxane trimers inhibit pro-inflammatory enzymes (e.g., COX-2) via polyphenolic interactions .
- Receptor Binding : Tetralin amines are explored for CNS applications (e.g., dopamine agonists), though substituent patterns dictate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
